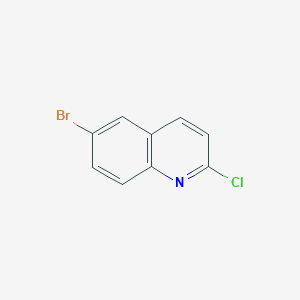

6-Bromo-2-chloroquinoline

説明

Structure

3D Structure

特性

IUPAC Name |

6-bromo-2-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXRDWUJAJLDABJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=N2)Cl)C=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60512472 | |

| Record name | 6-Bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1810-71-5 | |

| Record name | 6-Bromo-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60512472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-2-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Bromo-2-chloroquinoline: A Comprehensive Technical Guide for Drug Discovery

CAS Number: 1810-71-5

Molecular Formula: C₉H₅BrClN

Molecular Weight: 242.50 g/mol

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 6-Bromo-2-chloroquinoline. This versatile heterocyclic compound is a key building block in the synthesis of a wide array of biologically active molecules, particularly in the realm of kinase inhibitors for targeted cancer therapy.

Chemical and Physical Properties

This compound is a halogenated aromatic heterocyclic compound that typically appears as an off-white to pale yellow crystalline solid at room temperature.[1] It is generally stable under ambient conditions but should be stored in a cool, dry, and well-ventilated area, protected from moisture and direct sunlight.[1]

| Property | Value | References |

| Melting Point | 148-150 °C | [2][3] |

| Boiling Point (Predicted) | 325.7 ± 22.0 °C | [3] |

| Density (Predicted) | 1.673 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in Chloroform and Methanol. Sparingly soluble in water. | [1][2] |

| XLogP3 | 3.4 | [4] |

| Appearance | White to off-white to yellow or orange powder/crystal | [1][5] |

Spectral Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in DMSO-d₆ exhibits characteristic signals for the aromatic protons on the quinoline (B57606) ring system.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

| 8.02 | d, J = 8.8 Hz | 1H | H-4 | [6] |

| 7.98-7.99 | m | 1H | H-5 | [6] |

| 7.89 | d, J = 9.2 Hz | 1H | H-8 | [6] |

| 7.79-7.82 | m | 1H | H-7 | [6] |

| 7.41 | d, J = 8.4 Hz | 1H | H-3 | [6] |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum shows distinct signals for the nine carbon atoms of the quinoline core. The chemical shifts are influenced by the electronegativity of the bromine and chlorine substituents and the nitrogen atom.

| Chemical Shift (δ) ppm | Assignment |

| ~151 | C-2 |

| ~148 | C-8a |

| ~137 | C-4 |

| ~131 | C-7 |

| ~130 | C-5 |

| ~128 | C-4a |

| ~124 | C-3 |

| ~122 | C-6 |

| ~121 | C-8 |

Mass Spectrometry

The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. The molecular ion peaks [M+H]⁺ are observed at m/z = 241.0 and 243.0.[6]

Infrared (IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups and bonding within the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1585 | Aromatic C=C stretch (in-ring) |

| ~1500-1400 | Aromatic C=C stretch (in-ring) |

| ~850-750 | C-Cl stretch |

| ~650-550 | C-Br stretch |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the chlorination of 6-bromoquinolin-2(1H)-one using phosphorus oxychloride (POCl₃).[6]

Experimental Protocol: Synthesis from 6-Bromoquinolin-2(1H)-one

This protocol outlines the conversion of 6-bromoquinolin-2(1H)-one to this compound.

Materials and Reagents:

-

6-Bromoquinolin-2(1H)-one

-

Phosphoryl chloride (POCl₃)

-

Water

Procedure:

-

In a round-bottom flask, dissolve 6-bromoquinolin-2(1H)-one (e.g., 1.0 g, 4.4 mmol, 1.0 eq.) in phosphoryl chloride (15 mL).[6]

-

Stir the mixture and heat it to 100 °C.[6]

-

Maintain the reaction at this temperature for 15 hours.[6]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess phosphoryl chloride by distillation under reduced pressure.[6]

-

Carefully add water to the residue. A solid will precipitate out of the solution.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with water and dry it under vacuum to yield this compound.[6]

Expected Yield: Approximately 92%.[6]

Reactivity and Applications in Drug Development

The two distinct halogen atoms on the quinoline ring of this compound allow for selective and sequential functionalization, making it a valuable scaffold in medicinal chemistry. The bromine atom at the 6-position is more reactive in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, compared to the chlorine atom at the 2-position. This differential reactivity enables the introduction of a diverse range of substituents at the C6 position while leaving the C2-chloro group available for subsequent modifications.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the case of this compound, this reaction can be used to introduce aryl or heteroaryl groups at the 6-position.

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials and Reagents:

-

This compound

-

Phenylboronic acid

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a reaction vessel, add this compound (1.0 equivalent), phenylboronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.03 equivalents), and sodium carbonate (2.0 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water in a 4:1 ratio via syringe.

-

Heat the reaction mixture to 80-90 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297) and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 6-phenyl-2-chloroquinoline.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. This reaction can be selectively performed at the C6-bromo position of this compound to introduce various amine functionalities.

This protocol describes the selective amination of the C6 position with morpholine (B109124).

Materials and Reagents:

-

This compound

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

Procedure:

-

In an oven-dried reaction tube, combine this compound (1.0 equivalent), Pd₂(dba)₃ (0.02 equivalents), and XPhos (0.08 equivalents).

-

Add sodium tert-butoxide (1.4 equivalents).

-

Seal the tube with a septum and purge with argon for 10 minutes.

-

Add anhydrous toluene, followed by morpholine (1.2 equivalents) via syringe.

-

Place the reaction tube in a preheated oil bath at 100 °C and stir for the designated time (monitor by TLC).

-

After completion, cool the reaction to room temperature and dilute with dichloromethane.

-

Filter the mixture through a pad of Celite and concentrate the filtrate.

-

Purify the crude product by flash chromatography to yield 4-(2-chloroquinolin-6-yl)morpholine.

Role in Targeting Signaling Pathways in Cancer

Derivatives of this compound have emerged as potent inhibitors of various protein kinases that are key components of signaling pathways frequently dysregulated in cancer. The quinoline scaffold can effectively mimic the purine (B94841) ring of ATP, enabling these compounds to bind to the ATP-binding site of kinases.[7] Modifications at the C2 and C6 positions, facilitated by the reactivity of this compound, allow for the fine-tuning of inhibitory activity and selectivity.

Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling network that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Quinoline-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.

Inhibition of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Overexpression or activating mutations of EGFR can lead to uncontrolled cell proliferation. Derivatives of this compound have been investigated as EGFR inhibitors.

Biological Activity of this compound Derivatives

The following table summarizes the in vitro biological activity of representative quinoline derivatives against various cancer cell lines and enzyme targets. This data highlights the potential of the this compound scaffold in the development of potent therapeutic agents.

| Compound Type | Target/Cell Line | IC₅₀ (µM) | Reference |

| 4-Aminoquinoline derivative | P. falciparum (K1, CQ-resistant) | 0.0465 | |

| 4-Aminoquinoline derivative | P. falciparum (3D7, CQ-sensitive) | 0.0569 | |

| 6-Methoxy-2-arylquinoline | P-glycoprotein inhibition | 1.3-2.1 fold stronger than Verapamil | |

| Quinolinoid antimalarials | Butyrylcholinesterase (BChE) | 0.56 - 53 |

Disclaimer: The IC₅₀ values presented are from various sources and for different derivatives of the quinoline scaffold. Direct comparison may not be appropriate due to variations in experimental conditions.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery and development. Its differential reactivity at the C2 and C6 positions allows for the strategic and selective introduction of a wide range of functional groups, enabling the exploration of vast chemical space. The demonstrated efficacy of its derivatives as kinase inhibitors targeting critical cancer-related signaling pathways underscores the importance of this scaffold in modern medicinal chemistry. This guide provides a solid foundation of technical information to aid researchers in harnessing the full potential of this compound in their scientific endeavors.

References

- 1. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. m.youtube.com [m.youtube.com]

- 7. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Core Physical and Chemical Properties of 6-Bromo-2-chloroquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 6-Bromo-2-chloroquinoline, a key intermediate in synthetic and medicinal chemistry. This document details its structural characteristics, physicochemical data, spectral information, and reactivity, offering valuable insights for its application in research and drug development.

Core Properties and Data

This compound is a halogenated quinoline (B57606) derivative with the chemical formula C₉H₅BrClN.[1] Its structure features a quinoline core substituted with a bromine atom at the 6-position and a chlorine atom at the 2-position.

Physical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white crystalline powder. It is soluble in organic solvents such as chloroform (B151607) and methanol.[2]

Table 1: Physical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 242.50 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 148-150 °C | [2] |

| Boiling Point (Predicted) | 325.7 ± 22.0 °C | |

| Solubility | Soluble in Chloroform and Methanol | [2] |

Chemical Properties

The chemical reactivity of this compound is largely dictated by the presence of the two halogen substituents on the quinoline ring. The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization, making it a valuable building block in organic synthesis.

Table 2: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value | Source |

| CAS Number | 1810-71-5 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₅BrClN | [1] |

| InChI | InChI=1S/C9H5BrClN/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H | [1] |

| InChIKey | YXRDWUJAJLDABJ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC2=C(C=C1Br)C=CC(=N2)Cl | [1] |

| pKa (Predicted for 2-Chloroquinoline) | -0.48 ± 0.43 |

Synthesis and Reactivity

This compound is typically synthesized from 6-bromoquinolin-2(1H)-one. The hydroxyl group at the 2-position is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).

Its primary utility in synthetic chemistry lies in its role as a versatile intermediate. The bromine atom at the 6-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, compared to the chlorine atom at the 2-position. This differential reactivity allows for the selective introduction of various substituents at the C6 position, followed by subsequent modification at the C2 position.

Biological Relevance: Intermediate for Tec SH3 Domain Ligands

This compound is a crucial starting material for the synthesis of substituted 2-aminoquinolines, which have been identified as ligands for the Tec Src Homology 3 (SH3) domain.[3] SH3 domains are protein-protein interaction modules that play vital roles in intracellular signaling pathways.[3] By binding to proline-rich sequences on target proteins, they mediate the assembly of signaling complexes. The development of small molecule ligands that can modulate these interactions is a significant area of research in drug discovery.

Experimental Protocols

The following sections detail the experimental methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

This protocol describes the conversion of 6-bromoquinolin-2(1H)-one to this compound.

Materials:

-

6-Bromoquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve 6-bromoquinolin-2(1H)-one (1.0 eq.) in phosphorus oxychloride (excess).

-

Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully quench the reaction by pouring the mixture into ice-water.

-

A precipitate will form. Collect the solid by vacuum filtration.

-

Wash the solid with water and dry under vacuum to yield this compound.

Spectroscopic Characterization

4.2.1. ¹H NMR Spectroscopy

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: DMSO-d₆

-

Procedure: Dissolve a small amount of the synthesized this compound in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Transfer the solution to an NMR tube. Acquire the ¹H NMR spectrum.

-

Expected Chemical Shifts (δ, ppm): The spectrum is expected to show signals in the aromatic region, consistent with the quinoline ring structure. A representative spectrum shows peaks at approximately 8.36 (d, J=8.8 Hz, 1H), 8.24 (d, J=2.4 Hz, 1H), 7.91 (dd, J=8.8, 2.4 Hz, 1H), 7.84 (d, J=8.4 Hz, 1H), and 7.58 (d, J=8.4 Hz, 1H).[2]

4.2.2. ¹³C NMR Spectroscopy

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Procedure: Dissolve a sample of this compound in deuterated chloroform (CDCl₃). Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected Chemical Shifts (δ, ppm): The spectrum will show distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the nitrogen and halogen atoms.

4.2.3. FTIR Spectroscopy

-

Instrument: FTIR Spectrometer with an ATR accessory.

-

Procedure: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Expected Absorptions: The spectrum will show characteristic peaks for the aromatic C-H stretching, C=C and C=N stretching of the quinoline ring, and C-Br and C-Cl stretching vibrations.

4.2.4. Mass Spectrometry

-

Instrument: Mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

-

Procedure: For ESI, dissolve the sample in a suitable solvent (e.g., methanol) and infuse it into the mass spectrometer. For EI, a direct insertion probe may be used.

-

Expected m/z: The mass spectrum will show a molecular ion peak [M]⁺ corresponding to the mass of the compound (m/z ≈ 241 and 243, due to the isotopes of bromine and chlorine). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom.[2]

Experimental Workflows

The differential reactivity of the C-Br and C-Cl bonds in this compound allows for a sequential and selective functionalization, as depicted in the following workflow. This makes it a highly valuable precursor for creating diverse chemical libraries.

This workflow highlights the strategic advantage of using this compound as a starting material. The more reactive C-Br bond at the 6-position can be selectively targeted in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig amination, leaving the C-Cl bond at the 2-position intact for subsequent transformations. This allows for the controlled and stepwise introduction of different functional groups, leading to the synthesis of a wide range of complex quinoline derivatives.

References

- 1. This compound | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-BROMO-2-CHLORO-QUINOLINE | 1810-71-5 [chemicalbook.com]

- 3. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of this compound: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromo-2-chloroquinoline molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, chemical properties, synthesis, and biological significance of 6-Bromo-2-chloroquinoline. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and the visualization of related chemical and biological processes.

Core Compound Information

This compound is a halogenated aromatic heterocyclic compound.[1] It features a quinoline (B57606) ring system, which is a fused benzene (B151609) and pyridine (B92270) ring, substituted with a bromine atom at the 6-position and a chlorine atom at the 2-position.[1] This compound is primarily utilized as a key intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and materials science sectors.[2]

Molecular Structure and Formula

The molecular structure of this compound is characterized by its rigid, planar quinoline core with halogen substituents that influence its reactivity and potential biological activity.

-

Molecular Formula: C₉H₅BrClN

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It typically appears as a white to off-white or pale yellow crystalline solid.[1] It is soluble in organic solvents like chloroform (B151607) and methanol (B129727) but is sparingly soluble in water.[6]

| Property | Value | Source(s) |

| Appearance | White to off-white/pale yellow crystalline solid | [1] |

| Melting Point | 148-150 °C | [6] |

| Boiling Point | 325.7 ± 22.0 °C (Predicted) | [6] |

| Density | 1.673 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | -0.48 ± 0.43 (Predicted) | [6] |

| Solubility | Soluble in Chloroform and Methanol; Sparingly soluble in water | [6] |

| Storage | 2-8°C, under inert gas (e.g., Nitrogen or Argon) | [5] |

Spectral Data

| Technique | Data Highlights | Source(s) |

| GC-MS | Available on PubChem, Instrument: Agilent 6890 GC-MS | [3] |

| FTIR | Available on PubChem, Instrument: Bruker Tensor 27 FT-IR | [3] |

| Raman | Available on PubChem, Instrument: Bruker MultiRAM Stand Alone FT-Raman Spectrometer | [3] |

| ¹H NMR | (400 MHz, DMSO-d6) δ ppm: 7.41 (d, J = 8.4 Hz, 1H), 7.79-7.82 (m, 1H), 7.89 (d, J = 9.2 Hz, 1H), 7.98-7.99 (m, 1H), 8.02 (d, J = 8.8 Hz, 1H) | [7] |

| LC-MS (ES) | m/z = 241.0, 243.0 [M + H]⁺ | [7] |

Synthesis of this compound

The synthesis of this compound can be achieved through various routes. A common and effective method involves the chlorination of 6-bromoquinolin-2(1H)-one using phosphorus oxychloride.

Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of this compound from 6-bromoquinolin-2(1H)-one.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 5. This compound | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 6-BROMO-2-CHLORO-QUINOLINE | 1810-71-5 [chemicalbook.com]

6-Bromo-2-chloroquinoline melting point and boiling point

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-chloroquinoline

This guide provides a comprehensive overview of the melting and boiling points of this compound, a halogenated aromatic heterocyclic compound.[1] Intended for researchers, scientists, and professionals in drug development, this document details the physical properties, experimental protocols for its synthesis and characterization, and a visual representation of its synthetic pathway. The compound is noted for its use as a pharmaceutical intermediate.[2][3]

Physicochemical Data

The key physical properties of this compound are summarized in the table below. It exists as a solid crystalline material at room temperature, with an appearance ranging from off-white to pale yellow.[1] It is soluble in chloroform (B151607) and methanol.[1][2]

| Property | Value | Source |

| Melting Point | 148-150 °C | Thermo Scientific[2] |

| 157-158 °C (recrystallized) | Guidechem[4] | |

| Boiling Point | 325.7 ± 22.0 °C | Predicted[4] |

| Molecular Formula | C₉H₅BrClN | PubChem[5] |

| Molecular Weight | 242.50 g/mol | PubChem[5] |

| Appearance | White to Yellow to Orange powder/crystal | Guidechem[1] |

Experimental Protocols

The following section details a common multi-step synthesis for this compound, from which its physical properties are determined.

Synthesis of 6-bromoquinolin-2(1H)-one

This intermediate is prepared via a two-step process starting from 4-bromoaniline (B143363).

-

Step 1: Synthesis of (2E)-N-(4-bromophenyl)-3-phenylacrylamide

-

Under a nitrogen atmosphere, a solution of cinnamoyl chloride (20.01 g, 120.1 mmol) in dichloromethane (B109758) (DCM, 50 mL) is added dropwise to a mixture of DMAP (1.48 g, 12.0 mmol) and pyridine (B92270) (9.70 mL, 120.0 mmol) in DCM.

-

The mixture is stirred for 15 minutes.

-

A solution of 4-bromoaniline (20.65 g, 120.0 mmol) in DCM (50 mL) is added over 15 minutes.

-

The solution is stirred at 0°C for 15 minutes, then warmed to room temperature and stirred for an additional 30 minutes.

-

The resulting precipitate is filtered, washed with DCM, and dried to yield the product as an off-white powder (m.p. 193-195°C).[4]

-

-

Step 2: Synthesis of 6-bromoquinolin-2(1H)-one

-

(2E)-N-(4-bromophenyl)-3-phenylacrylamide (24.98 g, 82.7 mmol) and aluminum chloride (AlCl₃, 33.10 g, 248.2 mmol) are thoroughly ground together.

-

The mixture is transferred to a round-bottomed flask and heated rapidly with a heat gun until it melts.

-

The reaction is held at 110°C for 1.5 hours.

-

After cooling to room temperature, the mixture is quenched with ice water.

-

The precipitate is filtered, washed with water, and dried to yield the intermediate as a pink powder (m.p. 272-274°C), which is used without further purification.[4]

-

Synthesis of this compound

-

A mixture of 6-bromoquinolin-2(1H)-one (8.52 g, 38.0 mmol) and phosphorus oxychloride (POCl₃, 40 mL, 380.0 mmol) is heated at reflux for 1 hour.[4]

-

The solution is cooled to room temperature, and excess reagents are removed under reduced pressure.[4]

-

The remaining mixture is quenched with ice water.[4]

-

The resulting solid is collected by filtration and washed with water.[4]

-

The crude product is recrystallized from hexane (B92381) to yield this compound as a pale pink powder.[4]

Melting Point Determination

The melting point of the final, recrystallized product is determined using a standard melting point apparatus. The observed melting point for the purified compound is 157-158°C.[4]

Synthetic Pathway Visualization

The logical flow of the synthesis of this compound is depicted below. This diagram illustrates the progression from starting materials through key intermediates to the final product.

References

- 1. Page loading... [guidechem.com]

- 2. This compound, 96%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]

- 3. 6-BROMO-2-CHLORO-QUINOLINE | 1810-71-5 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 6-Bromo-2-chloroquinoline: A Technical Guide for Researchers

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the versatile heterocyclic compound, 6-Bromo-2-chloroquinoline. This guide provides detailed experimental protocols, tabulated spectral data, and a visual representation of the synthetic workflow, serving as a crucial resource for scientists in drug discovery and chemical research.

Introduction

This compound is a halogenated quinoline (B57606) derivative of significant interest in medicinal chemistry and organic synthesis. As a key intermediate, it serves as a building block for more complex molecules with potential therapeutic applications. A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives. This technical guide presents a comprehensive compilation and analysis of the NMR, IR, and mass spectrometry data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following sections detail the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as DMSO-d₆, provides valuable information about the electronic environment and connectivity of the protons on the quinoline ring.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.41 | d | 8.4 |

| H-4 | 8.02 | d | 8.8 |

| H-5 | 7.89 | d | 9.2 |

| H-7 | 7.79-7.82 | m | - |

| H-8 | 7.98-7.99 | m | - |

Table 1: ¹H NMR spectral data for this compound in DMSO-d₆ (400 MHz).[1]

¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~151 |

| C-3 | ~123 |

| C-4 | ~140 |

| C-4a | ~128 |

| C-5 | ~129 |

| C-6 | ~120 (deshielded by Br) |

| C-7 | ~132 |

| C-8 | ~128 |

| C-8a | ~147 |

Table 2: Predicted ¹³C NMR chemical shifts for this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its aromatic and heteroaromatic rings, as well as the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H stretch |

| 1600-1585 | Aromatic C=C ring stretch |

| 1500-1400 | Aromatic C=C ring stretch |

| ~1100-1000 | C-Cl stretch |

| ~700-600 | C-Br stretch |

Table 3: Characteristic IR absorption peaks for this compound.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

The molecular ion peak [M]⁺ is expected to appear as a cluster of peaks. The most abundant of these will be at m/z 241 (for C₉H₅⁷⁹Br³⁵ClN) and 243 (for C₉H₅⁸¹Br³⁵ClN and C₉H₅⁷⁹Br³⁷ClN), with a smaller peak at m/z 245 (for C₉H₅⁸¹Br³⁷ClN). The relative intensities of these peaks will reflect the natural isotopic abundances of bromine and chlorine.

| m/z | Ion |

| 241, 243, 245 | [M]⁺ |

Table 4: Expected molecular ion peaks in the mass spectrum of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the chlorination of 6-bromoquinolin-2(1H)-one.[3]

Materials:

-

6-Bromoquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

6-Bromoquinolin-2(1H)-one is dissolved in phosphorus oxychloride.

-

The mixture is heated to reflux (approximately 100 °C) and stirred for several hours.

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully quenched with ice water, leading to the precipitation of the crude product.

-

The solid is collected by filtration, washed with water, and dried to yield this compound.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of the this compound sample is dissolved in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Spectroscopy Parameters:

-

Spectrometer: 400 MHz

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

¹³C NMR Spectroscopy Parameters:

-

Spectrometer: 100 MHz

-

Pulse Program: Proton-decoupled pulse sequence

-

Number of Scans: 1024 or more, depending on sample concentration

-

Relaxation Delay: 2-5 seconds

IR Spectroscopy

Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

Sample Preparation:

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal.

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

Mass Spectrometry

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

GC Parameters:

-

Column: A suitable capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to ensure good separation of the analyte.

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: A suitable mass range to detect the molecular ion and expected fragments (e.g., m/z 50-300).

Workflow and Logical Diagrams

The following diagrams illustrate the synthesis workflow and the logical process of spectroscopic analysis for this compound.

Caption: Synthetic workflow for this compound.

Caption: Logical workflow for spectroscopic analysis.

References

The Synthesis of 6-Bromo-2-chloroquinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-chloroquinoline is a key heterocyclic building block in medicinal chemistry and materials science, most notably as a crucial intermediate in the synthesis of various targeted therapeutic agents. This technical guide provides an in-depth exploration of the discovery and historical evolution of its synthesis. It details the core synthetic methodologies, from classic named reactions like the Skraup and Gould-Jacobs syntheses to modern, high-yield protocols. The guide includes structured tables for the comparison of quantitative data, detailed experimental protocols for key reactions, and visualizations of synthetic pathways to offer a comprehensive resource for researchers in the field.

Introduction and Historical Context

The quinoline (B57606) scaffold is a cornerstone in heterocyclic chemistry, forming the core of numerous natural products and synthetic compounds with a broad range of biological activities. The discovery of quinine's antimalarial properties spurred extensive research into the synthesis of quinoline derivatives. Early methods for quinoline synthesis were established in the late 19th century, with foundational work by chemists such as Zdenko Hans Skraup, Oscar Doebner, Wilhelm von Miller, and Alphonse Edmond Combes. These classic reactions laid the groundwork for accessing a wide array of substituted quinolines.

The specific history of this compound is intrinsically linked to the development of these general synthetic strategies and the later demand for functionalized quinolines in drug discovery. While a singular "discovery" paper for this compound is not readily apparent in early literature, its synthesis evolved from the application of established quinoline-forming reactions to brominated anilines. The journey to efficient and scalable syntheses of this compound has been driven by the need for this specific substitution pattern in complex target molecules.

The Gould-Jacobs reaction, first reported in 1939, provided a reliable pathway to 4-hydroxyquinoline (B1666331) derivatives, which are key precursors to 2-chloroquinolines.[1][2][3] This method, starting from an aniline (B41778) and a malonic ester derivative, became a pivotal strategy for accessing the 6-bromo-4-hydroxyquinoline intermediate. Subsequent chlorination, a reaction that itself has undergone significant methodological development, affords the final 2-chloro derivative.

This guide will now delve into the principal synthetic routes, providing both the historical context and detailed modern protocols for the preparation of this compound.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into methods that first construct the 6-bromoquinoline (B19933) core followed by chlorination, and more modern approaches that may involve late-stage bromination or convergent strategies. The most historically significant and widely practiced routes involve the initial synthesis of a 6-bromo-quinolinone or 6-bromo-quinoline, which is then converted to the target molecule.

Synthesis of the 6-Bromoquinoline Core

The Skraup synthesis, discovered by Zdenko Hans Skraup in 1880, is a classic and powerful method for the synthesis of quinolines.[4] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene (B124822) or arsenic acid).[4][5] For the synthesis of 6-bromoquinoline, 4-bromoaniline (B143363) is used as the starting material.

The reaction is notoriously vigorous and requires careful control.[5][6] Ferrous sulfate (B86663) is often added to moderate the reaction.[6]

dot

Caption: General workflow of the Skraup synthesis for 6-bromoquinoline.

Experimental Protocol: Skraup Synthesis of 6-Bromoquinoline

-

Reaction Setup: In a large flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to a mixture of 4-bromoaniline and glycerol.

-

Moderator: Add ferrous sulfate heptahydrate to the mixture.

-

Oxidizing Agent: Add nitrobenzene, which also serves as a solvent.

-

Heating: Heat the mixture gently. The reaction is exothermic and may become vigorous. Be prepared to cool the flask if the reaction becomes too rapid.

-

Reaction Completion: After the initial vigorous reaction subsides, continue heating the mixture at reflux for several hours to ensure complete reaction.

-

Work-up: Cool the reaction mixture and cautiously pour it into a large volume of water. Neutralize the excess acid with a base (e.g., sodium hydroxide (B78521) solution) until the solution is alkaline.

-

Purification: Perform steam distillation to isolate the crude 6-bromoquinoline. The distillate is then extracted with an organic solvent (e.g., dichloromethane), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. Further purification can be achieved by vacuum distillation or chromatography.

The Gould-Jacobs reaction, reported in 1939, is a versatile method for preparing 4-hydroxyquinolines, which are key intermediates for this compound.[1][2][3] The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[1][2]

dot

Caption: The Gould-Jacobs pathway to 6-bromo-4-hydroxyquinoline.

Experimental Protocol: Gould-Jacobs Synthesis of 6-Bromo-4-hydroxyquinoline

-

Condensation: A mixture of 4-bromoaniline and diethyl ethoxymethylenemalonate is heated, typically at 100-140°C, until the theoretical amount of ethanol (B145695) is distilled off. This forms the diethyl N-(4-bromophenyl)aminomethylenemalonate intermediate.

-

Cyclization: The intermediate is added to a high-boiling point solvent, such as diphenyl ether, preheated to approximately 250°C. The reaction mixture is maintained at this temperature for a short period (e.g., 15-30 minutes) to effect cyclization.

-

Isolation of Ester: The reaction mixture is cooled, and a non-polar solvent like petroleum ether or hexane (B92381) is added to precipitate the crude ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate. The solid is collected by filtration.

-

Saponification: The crude ester is refluxed with an aqueous solution of sodium hydroxide until hydrolysis is complete.

-

Acidification: The reaction mixture is cooled and acidified with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the 6-bromo-4-hydroxyquinoline-3-carboxylic acid.

-

Decarboxylation: The resulting carboxylic acid is heated in a high-boiling point solvent (e.g., mineral oil or diphenyl ether) at a high temperature (around 250-300°C) until carbon dioxide evolution ceases.

-

Purification: The mixture is cooled, and the precipitated 6-bromo-4-hydroxyquinoline is collected by filtration and washed with a suitable solvent to remove the mineral oil.

The Knorr synthesis involves the reaction of a β-ketoanilide with sulfuric acid to form a 2-hydroxyquinoline. The β-ketoanilide is typically prepared by the condensation of an aniline with a β-ketoester. This method is particularly useful for the synthesis of 6-bromo-2-hydroxyquinolines (which exist in tautomeric equilibrium with 6-bromoquinolin-2(1H)-ones).

Experimental Protocol: Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one [7]

-

Anilide Formation: 4-bromoaniline is reacted with an excess of ethyl acetoacetate. The mixture is heated, and the reaction progress can be monitored by NMR to ensure the formation of the desired anilide over the alternative crotonate.

-

Cyclization: The resulting anilide is added portion-wise to cold, concentrated sulfuric acid, and the mixture is then heated (e.g., to 100°C) for a period of time to induce cyclization.

-

Work-up: The reaction mixture is cooled and carefully poured onto ice, leading to the precipitation of the crude 6-bromo-4-methylquinolin-2(1H)-one.

-

Purification: The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.

Chlorination of 6-Bromoquinolinone Intermediates

The final step in many synthetic routes to this compound is the chlorination of a corresponding quinolinone precursor. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.

dot

Caption: General experimental workflow for the chlorination of quinolinones.

Experimental Protocol: Chlorination of 6-Bromoquinolin-2(1H)-one

-

Reaction Setup: A mixture of 6-bromoquinolin-2(1H)-one and phosphorus oxychloride (POCl₃) is placed in a round-bottom flask equipped with a reflux condenser.

-

Heating: The mixture is heated to reflux and maintained at this temperature for several hours. The reaction is typically monitored by TLC or LC-MS for the disappearance of the starting material.

-

Removal of Excess Reagent: After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.

-

Work-up: The residue is cooled and carefully poured onto crushed ice with vigorous stirring. This hydrolyzes any remaining phosphorus oxychloride.

-

Neutralization and Extraction: The acidic aqueous solution is neutralized with a base (e.g., sodium carbonate or ammonia (B1221849) solution) until a precipitate forms. The solid is collected by filtration, or the mixture is extracted with an organic solvent like dichloromethane (B109758) or ethyl acetate.

-

Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography.

Quantitative Data Summary

The following tables summarize quantitative data for the key synthetic steps, compiled from various literature sources and patents.

Table 1: Synthesis of 6-Bromo-4-hydroxyquinoline and its Precursors

| Step | Starting Materials | Reagents & Conditions | Product | Yield | Reference |

| Condensation & Cyclization | 4-bromoaniline, diethyl ethoxymethylenemalonate | 1. Heat neat; 2. Diphenyl ether, ~250°C | Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate | ~82% (for condensation) | [8] |

| Cyclization | 3-(4-bromoaniline) ethyl acrylate | Diphenyl ether, 200°C, 2h | 6-bromoquinolin-4(1H)-one | 77% | [8] |

| Decarboxylation | 2-carboxy-4-hydroxy-6-bromoquinoline | Mineral oil, 270-295°C, 10-15 min | 6-bromo-4-hydroxyquinoline | Not specified | [9] |

Table 2: Chlorination of 6-Bromoquinolinone Derivatives

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

| 6-bromo-4-hydroxyquinoline | POCl₃, DMF (cat.), Reflux, 3h | 6-bromo-4-chloroquinoline | 81% | [5] |

| 6-bromoquinolin-4(1H)-one | POCl₃, Toluene, Reflux, 2h | 6-bromo-4-chloroquinoline | 92.6% | [8] |

| 6-bromo-4-hydroxyquinoline | PCl₅, POCl₃, Reflux, 6h | 6-bromo-4-chloroquinoline | 84% | N/A |

Modern Synthetic Developments

While the classic named reactions remain fundamental, modern organic synthesis has introduced more efficient and milder methods. These include:

-

Palladium-catalyzed cross-coupling reactions: For example, the Buchwald-Hartwig amination has been used for the selective functionalization of this compound, demonstrating the utility of this compound as a versatile intermediate.

-

Microwave-assisted synthesis: Microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve yields for reactions like the Gould-Jacobs synthesis.

-

Novel catalyst systems: The development of new catalysts and reagents continues to refine the synthesis of quinoline derivatives, offering improved selectivity and functional group tolerance.

Conclusion

The synthesis of this compound is a testament to the enduring legacy of classic organic reactions and the continuous innovation in synthetic methodology. From the foundational Skraup and Gould-Jacobs reactions to modern, high-yield chlorination and cross-coupling protocols, the ability to efficiently produce this key intermediate has been crucial for advancing drug discovery and materials science. This guide has provided a comprehensive overview of the historical context, key synthetic pathways, and practical experimental details to serve as a valuable resource for researchers working with this important heterocyclic compound. The continued development of more sustainable and efficient synthetic routes will undoubtedly expand the applications of this compound in the future.

References

- 1. mdpi.com [mdpi.com]

- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. uop.edu.pk [uop.edu.pk]

- 6. youtube.com [youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 4-Bromoaniline: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

Unlocking the Therapeutic Potential of 6-Bromo-2-chloroquinoline: A Technical Guide for Drug Discovery

Introduction: 6-Bromo-2-chloroquinoline is a halogenated quinoline (B57606) derivative that serves as a pivotal scaffold in medicinal chemistry. While direct biological activity data for the parent compound is limited, its true value lies in its role as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules. The strategic placement of the bromine and chlorine atoms offers two distinct and reactive sites for chemical modification, allowing for the systematic development of derivatives with tailored biological activities. This technical guide provides an in-depth overview of the synthesis, chemical reactivity, and promising research avenues for this compound, aimed at researchers, scientists, and drug development professionals.

Synthesis and Chemical Properties

This compound is a solid compound with the molecular formula C₉H₅BrClN and a molecular weight of approximately 242.5 g/mol . Its synthesis is well-documented, typically involving a multi-step process starting from readily available precursors.

General Synthetic Protocol:

A common synthetic route to this compound involves the cyclization of an appropriately substituted aniline, followed by chlorination. One such method proceeds as follows:

-

Amide Formation: 4-bromoaniline (B143363) is reacted with cinnamoyl chloride in the presence of a base like pyridine (B92270) to form (2E)-N-(4-bromophenyl)-3-phenylacrylamide.

-

Cyclization: The resulting acrylamide (B121943) undergoes an intramolecular cyclization reaction, often facilitated by a Lewis acid such as aluminum chloride (AlCl₃), to yield 6-bromoquinolin-2(1H)-one.

-

Chlorination: The final step involves the treatment of 6-bromoquinolin-2(1H)-one with a chlorinating agent like phosphorus oxychloride (POCl₃) to afford this compound.

Potential Research Areas and Therapeutic Applications

The true potential of this compound is realized through the diverse biological activities exhibited by its derivatives. The reactive chloro group at the 2-position is readily displaced by various nucleophiles (amines, thiols, alcohols), while the bromo group at the 6-position can participate in cross-coupling reactions, allowing for extensive structure-activity relationship (SAR) studies.

Anticancer Agents

The quinoline scaffold is a well-established pharmacophore in oncology. Derivatives of this compound have shown promise as potent anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

a. Kinase Inhibitors: Numerous quinoline-based compounds have been developed as kinase inhibitors, targeting enzymes like EGFR, VEGFR, and PI3K, which are often dysregulated in cancer. The this compound core can be elaborated to introduce functionalities that bind to the ATP-binding site of these kinases, leading to the inhibition of downstream signaling.

b. Cytotoxic Agents: Studies on structurally related 6-bromo quinazoline (B50416) derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. This suggests that derivatives of this compound could also exhibit potent antiproliferative activity.

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |

| 6-Bromo-2-mercapto-3-substituted-quinazolin-4(3H)-one | SW480 (Colon) | 17.85 ± 0.92 | [1] |

| 6-Bromo-5-nitroquinoline | HT29 (Colon) | 26.2 | |

| 6-Bromo-5-nitroquinoline | HeLa (Cervical) | 24.1 |

Neuroprotective Agents

Neurodegenerative diseases such as Alzheimer's and Parkinson's represent a significant unmet medical need. The quinoline scaffold has been explored for its neuroprotective properties. Derivatives of this compound could be designed to target key enzymes and receptors implicated in these diseases, such as cholinesterases and monoamine oxidases. The lipophilicity imparted by the bromine atom may enhance the ability of these compounds to cross the blood-brain barrier.

Antimicrobial Agents

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Quinolone and quinoline derivatives have a long history of use as antibacterial and antifungal drugs. By modifying the this compound core, it is possible to develop new compounds with potent activity against a broad spectrum of microbes.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 6,8-dibromo-4(3H)quinazolinone derivative | E. coli | 1.56 | |

| 6,8-dibromo-4(3H)quinazolinone derivative | C. albicans | 0.78 | |

| 6,8-dibromo-4(3H)quinazolinone derivative | A. flavus | 0.097 |

Experimental Protocols

Cytotoxicity Evaluation: MTT Assay

This protocol outlines a standard procedure for assessing the in vitro cytotoxicity of synthesized this compound derivatives.

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.

Future Directions and Conclusion

This compound represents a highly valuable, yet underexplored, starting material for the development of novel therapeutics. The lack of extensive biological data on the parent compound itself highlights an opportunity for foundational research to establish its baseline activity and toxicity profiles. Future research should focus on:

-

Library Synthesis: Creating diverse libraries of derivatives by exploiting the reactivity of the chloro and bomo substituents.

-

High-Throughput Screening: Screening these libraries against a wide range of biological targets, including kinases, proteases, and microbial enzymes.

-

SAR-Guided Optimization: Using the screening data to inform the rational design of more potent and selective second-generation compounds.

References

6-Bromo-2-chloroquinoline safety, handling, and MSDS information

An In-depth Technical Guide to 6-Bromo-2-chloroquinoline: Safety, Handling, and MSDS

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound (CAS No. 1810-71-5), intended for researchers, scientists, and professionals in drug development. All data is presented to ensure safe laboratory practices and emergency preparedness.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1] The primary hazards are acute toxicity if swallowed, skin and eye irritation, and potential for respiratory tract irritation.[1][2][3]

GHS Classification Summary

| Hazard Class | Category | Pictogram(s) | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral | Category 3 | Danger | H301: Toxic if swallowed[2] | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation[2][3] | |

| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation[2][3] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation[2][3][4] |

Precautionary Statements

A comprehensive list of precautionary statements from aggregated GHS information is provided below for prevention, response, storage, and disposal.[2][3][4]

| Type | Code(s) | Statement |

| Prevention | P261, P264, P270, P271, P280 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] Wash face, hands, and any exposed skin thoroughly after handling.[3][4] Do not eat, drink or smoke when using this product.[2] Use only outdoors or in a well-ventilated area.[3][4] Wear protective gloves/protective clothing/eye protection/face protection.[3][4] |

| Response | P301+P316, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364 | IF SWALLOWED: Get emergency medical help immediately.[2] IF ON SKIN: Wash with plenty of soap and water.[3][4] IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4] IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4] Get medical help if you feel unwell.[3] Specific treatment is required.[3] Rinse mouth.[2] If skin irritation occurs: Get medical help.[3] If eye irritation persists: Get medical help.[4] Take off contaminated clothing and wash it before reuse.[3][4] |

| Storage | P403+P233, P405 | Store in a well-ventilated place. Keep container tightly closed.[3][4] Store locked up.[3][4] It is also recommended to keep the product refrigerated.[4] |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[2][3][4] |

Physical and Chemical Properties

This compound is a halogenated aromatic heterocyclic compound.[5] It exists as a solid, with an appearance ranging from white to yellow, orange, or brown powder or crystals.[4][5]

| Property | Value |

| Molecular Formula | C₉H₅BrClN[2][5] |

| Molecular Weight | 242.50 g/mol [2][5] |

| Appearance | Brown Solid[4] |

| Melting Point | 148 - 150 °C / 298.4 - 302 °F[4][6] |

| Boiling Point | 325.7±22.0°C (Predicted)[6] |

| Solubility | Soluble in Chloroform and Methanol[5] |

| Density | 1.673±0.06 g/cm³ (Predicted)[6] |

| pKa (Acidity Coefficient) | -0.48±0.43 (Predicted)[6] |

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the chemical's integrity.

Handling Procedures:

-

Ventilation: Handle in a well-ventilated place, preferably under a chemical fume hood.[7]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[4] Smoking, eating, and drinking are prohibited in the work area.[6]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[4][7] Do not breathe in dust, fumes, or vapors.[4][7]

-

Dust Formation: Avoid the formation of dust and aerosols.[8]

Storage Conditions:

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][4][9]

-

Temperature: It is recommended to keep the product refrigerated.[4] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[10]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4][7]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

Engineering Controls:

-

Ensure adequate ventilation in the handling area.[8]

-

Eyewash stations and safety showers must be close to the workstation.[7]

Personal Protective Equipment (PPE) Summary

| Protection Type | Specifications |

| Eye/Face | Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[8][9] A face shield may also be required.[7] |

| Skin | Wear appropriate protective gloves (e.g., chemical-resistant) and clothing, such as a lab coat, to prevent skin exposure.[4][8] Impervious clothing may be necessary.[8] |

| Respiratory | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4][7] A full-face respirator may be required in certain situations.[9] |

First-Aid Measures

In case of exposure, immediate medical attention is critical. The following table outlines first-aid protocols.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the victim to fresh air immediately.[4] If breathing is difficult, give oxygen.[3] If not breathing, give artificial respiration.[4][8] Seek medical attention if symptoms occur or if you feel unwell.[4] |

| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[4][8] Remove contaminated clothing and wash it before reuse.[4] If skin irritation persists, get medical advice/attention.[4] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[4][8] Remove contact lenses if present and easy to do.[4] If eye irritation persists, seek medical attention.[4] |

| Ingestion | Clean mouth with water and drink plenty of water afterward.[4] Do NOT induce vomiting.[9] Never give anything by mouth to an unconscious person.[8] Call a physician or Poison Control Center immediately.[9][11] |

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[4][8][9]

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride, and hydrogen bromide.[4] Containers may explode when heated.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][8]

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment as required.[7][8] Avoid dust formation and breathing vapors or dust.[8] Evacuate personnel to safe areas and ensure adequate ventilation.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[9] Do not let the product enter drains or surface water.[7][12]

-

Containment and Cleanup: For small spills, soak up with inert absorbent material.[7] For large spills, dike the area to contain the spill.[6] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[13][14] The spill area can be rinsed with a large amount of water.[6]

Stability and Reactivity

-

Reactivity: No information available.

-

Chemical Stability: Stable under recommended storage conditions.[5]

-

Hazardous Reactions: None under normal processing.

-

Conditions to Avoid: Incompatible products, heat, flames, and sparks. Avoid dust formation.

-

Incompatible Materials: Strong oxidizing agents, strong acids.[4][7]

-

Hazardous Decomposition Products: Carbon monoxide (CO), Carbon dioxide (CO₂), Nitrogen oxides (NOx), Hydrogen chloride, Hydrogen bromide.[4]

Toxicological Information

Detailed toxicological studies on this compound are limited. However, GHS classifications indicate it is toxic if swallowed and causes skin, eye, and respiratory irritation.[2] No quantitative data on acute toxicity (LD50/LC50), carcinogenicity, or reproductive toxicity is readily available in the provided search results.

Experimental Protocols

While specific experimental protocols for toxicity testing of this compound were not found, standard laboratory procedures for handling and first aid should be followed as detailed in the sections above. The general protocol for handling a solid chemical of this hazard level involves:

-

Risk Assessment: Before use, conduct a thorough risk assessment for the planned experiment.

-

Engineering Controls: Work within a certified chemical fume hood to minimize inhalation exposure.

-

Personal Protective Equipment: Wear the specified PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.

-

Weighing and Transfer: When weighing, use a balance with a draft shield or conduct the operation in a fume hood to prevent dust dispersal. Use appropriate tools (spatulas) for transfer.

-

Reaction Setup: Ensure all glassware is properly secured. If heating, use a controlled heating source (e.g., heating mantle with a temperature controller).

-

Decontamination and Waste Disposal: Decontaminate all surfaces and equipment after use. Dispose of waste in a clearly labeled, sealed container according to institutional and regulatory guidelines.

Safety Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Caption: Workflow for safe handling of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C9H5BrClN | CID 12894086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 1810-71-5 Name: this compound [xixisys.com]

- 4. fishersci.com [fishersci.com]

- 5. Page loading... [wap.guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. fishersci.com [fishersci.com]

- 8. E-6-BROMO-2-CHLORO-3-(2-NITRO)VINYLQUINOLINE Safety Data Sheets(SDS) lookchem [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. chemicalbook.com [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. echemi.com [echemi.com]

Navigating the Synthesis and Procurement of 6-Bromo-2-chloroquinoline: A Technical Guide for Researchers

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Synthesis, and Application of 6-Bromo-2-chloroquinoline

This in-depth guide provides a thorough overview of this compound, a key building block in medicinal chemistry. The document details commercial suppliers, provides a step-by-step synthesis protocol, and explores its applications in the development of novel therapeutics, particularly as kinase inhibitors in oncology.

Commercial Availability and Procurement

This compound is readily available from a variety of commercial chemical suppliers. Researchers can procure this intermediate in various purities and quantities to suit their specific research needs. Below is a summary of some of the key suppliers and their product specifications.

| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| Thermo Scientific Chemicals | ≥95.0% | 5 g | 1810-71-5 | C₉H₅BrClN | 242.50 | - | White to off-white solid |

| Chem-Impex | ≥ 99% (HPLC) | Contact for details | 1810-71-5 | C₉H₅BrClN | 242.5 | 159 - 163 | Yellow to brown solid |

| Chengdu Xiaojia Technology Co., Ltd | 95%min | Contact for details | 1810-71-5 | C₉H₅BrClN | 242.5 | - | Dark red solid |

| Oakwood Chemical | - | 250 mg | 1810-71-5 | C₉H₅BrClN | 242.50 | - | - |

| Echemi | High Quality | Contact for details | 1810-71-5 | C₉H₅BrClN | 242.5 | - | - |

| MedchemExpress | - | Contact for details | 1810-71-5 | C₉H₅BrClN | 242.5 | - | - |

| Wolfe Labs | - | Not Available for Sale | 1810-71-5 | C₉H₅BrClN | 242.5 | - | - |

| Protein Forest | - | Contact for details | 1810-71-5 | C₉H₅BrClN | 242.5 | - | - |

Synthesis of this compound: An Experimental Protocol

For researchers opting to synthesize this compound in-house, a reliable multi-step protocol is outlined below. This synthesis involves the formation of an amide, a cyclization to form the quinolinone core, and a final chlorination step.

Step 1: Synthesis of (2E)-N-(4-bromophenyl)-3-phenylacrylamide

-

Under a nitrogen atmosphere, dissolve 4-bromoaniline (B143363) (20.65 g, 120.0 mmol) in dichloromethane (B109758) (DCM, 50 mL).

-

In a separate flask, prepare a solution of cinnamoyl chloride (20.01 g, 120.1 mmol) in DCM (50 mL).

-

To the 4-bromoaniline solution, add DMAP (1.48 g, 12.0 mmol) and pyridine (B92270) (9.70 mL, 120.0 mmol).

-

Stir the mixture for 15 minutes at 0°C.

-

Add the cinnamoyl chloride solution dropwise to the 4-bromoaniline mixture over 15 minutes.

-

Continue stirring at 0°C for 15 minutes, then allow the reaction to warm to room temperature and stir for an additional 30 minutes.

-

Filter the resulting precipitate, wash with DCM, and dry to yield the product as an off-white powder.

Step 2: Synthesis of 6-bromoquinolin-2(1H)-one

-

Grind (2E)-N-(4-bromophenyl)-3-phenylacrylamide (24.98 g, 82.7 mmol) and aluminum chloride (AlCl₃, 33.10 g, 248.2 mmol) together in a mortar and pestle to create an intimate mixture.

-

Transfer the mixture to a round-bottomed flask and heat rapidly with a heat gun until it melts.

-

Maintain the temperature at 110°C for 1.5 hours.

-

Cool the mixture to room temperature and then quench with ice water.

-

Filter the resulting precipitate, wash with water, and dry to obtain the product as a pink powder. This intermediate is typically used without further purification.

Step 3: Synthesis of this compound

-

Combine 6-bromoquinolin-2(1H)-one (8.52 g, 38.0 mmol) and phosphorus oxychloride (POCl₃, 40 mL, 380.0 mmol).

-

Heat the mixture at reflux for 1 hour.

-

Cool the solution to room temperature and remove excess reagents under reduced pressure.

-

Carefully quench the remaining mixture with ice water.

-

Filter the resulting solid and wash with water.

-

Recrystallize the solid from hexane (B92381) to obtain this compound as a pale pink powder.[1]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its two distinct halogen atoms at positions 2 and 6 allow for selective functionalization through various cross-coupling reactions, making it a valuable starting material for the development of novel therapeutics.[2]

Kinase Inhibitors in Cancer Therapy

The quinoline (B57606) core is a well-established pharmacophore in the design of kinase inhibitors, as it can mimic the purine (B94841) ring of ATP and bind to the ATP-binding site of various kinases.[3] Derivatives of this compound have been investigated as inhibitors of several key signaling pathways implicated in cancer.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[3][4] Derivatives of 6-chloro-quinolines have been shown to inhibit PI3Kα, a key isoform of PI3K, thereby blocking the downstream signaling cascade.[5]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another crucial signaling cascade involved in cell proliferation and survival. Constitutive activation of STAT3 is observed in many cancers. Bromo-substituted indirubin (B1684374) derivatives have been identified as dual inhibitors of JAK and Src kinases, which are upstream activators of STAT3.[6] This suggests that 6-bromo-quinoline derivatives could also be explored for their potential to inhibit this pathway.

Caption: Potential inhibition of the JAK/STAT signaling pathway by this compound derivatives.

Ligands for Src Homology 3 (SH3) Domains

Derivatives of 2-aminoquinolines, which can be synthesized from this compound, have been developed as ligands for Src Homology 3 (SH3) domains, particularly the Tec SH3 domain.[7] SH3 domains are protein-protein interaction modules that play critical roles in various signaling pathways, including those mediated by Src family kinases.[8][9] The development of small-molecule ligands for these domains is a promising strategy for modulating these pathways.

Caption: Modulation of SH3 domain interactions by 6-Bromo-2-aminoquinoline derivatives.

Key Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel compounds derived from this compound, a series of in vitro and in vivo experiments are necessary. Below are generalized protocols for common assays.

In Vitro Antiproliferative Activity (MTT Assay)

This protocol is used to determine the cytotoxic effects of synthesized compounds on various cancer cell lines.

-

Cell Culture: Maintain the desired human cancer cell lines (e.g., MCF-7, SW480) in the appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.[10]

-

Cell Seeding: Seed the cells in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilization buffer (e.g., DMSO or a solution of SDS in DMF) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).

Western Blot Analysis for Pathway Inhibition

This protocol is used to investigate the effect of the compounds on specific proteins within a signaling pathway.

-

Cell Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phosphorylated Akt, total Akt, etc.) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion